
N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide” is a compound that is likely to be a derivative of 2-aminothiazole . 2-aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Wu and coworkers designed and prepared a number of new N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamides .Aplicaciones Científicas De Investigación
Anticancer Activity
The 2-aminothiazole scaffold, to which our compound belongs, has garnered attention in anticancer drug discovery. Notably, some clinically applied anticancer drugs, such as dasatinib and alpelisib, contain this nucleus . Research has documented that various 2-aminothiazole analogs exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers. These derivatives hold promise as potential antitumor agents.
Antiviral Properties
The 2-aminothiazole derivatives have demonstrated antiviral activity. While specific studies on our compound are limited, this class of molecules has shown promise against viral infections . Further investigations could explore its potential in combating specific viruses.
Antimicrobial Effects
Similar to its antiviral properties, the 2-aminothiazole scaffold has exhibited antimicrobial activity. Although data on our compound’s direct effects are scarce, it may contribute to the development of novel antimicrobial agents .
Anticonvulsant Potential
Certain 2-aminothiazole derivatives possess anticonvulsant properties. While our compound’s specific effects remain unexplored, this area warrants further investigation .
Antidiabetic Applications
The 2-aminothiazole scaffold has been associated with antidiabetic effects. Although our compound’s role in this context is not well-documented, it could be a starting point for future research in antidiabetic drug development .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases. Some 2-aminothiazole derivatives exhibit anti-inflammatory effects, which could be relevant for conditions such as arthritis, autoimmune disorders, and inflammatory responses .
While these applications provide a glimpse into the compound’s potential, further studies are necessary to fully elucidate its mechanisms of action and therapeutic benefits. Researchers should explore its structure-activity relationships, toxicity profiles, and potential clinical applications. As always, interdisciplinary collaboration and rigorous experimentation will drive scientific progress in this field .
Direcciones Futuras
The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is more desirable . The 2-aminothiazole scaffold, which “N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide” is likely a part of, has emerged as a promising scaffold in medicinal chemistry and drug discovery research .
Mecanismo De Acción
Target of Action
Similar compounds with a 2-aminothiazole scaffold, like dasatinib and alpelisib, have been used as anticancer drugs . These compounds have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the cellular processes .
Biochemical Pathways
Compounds with a similar 2-aminothiazole scaffold have been found to exhibit a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Result of Action
Similar compounds have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Propiedades
IUPAC Name |
N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS2/c1-8-5-3-4-6-10(8)7-17-12-15-14-11(18-12)13-9(2)16/h3-6H,7H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIJBHDJHQZOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

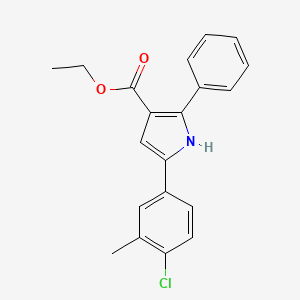
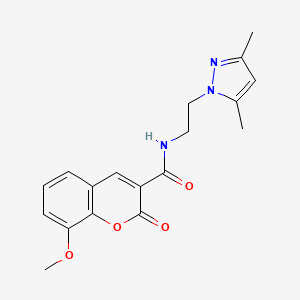

![2-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2560395.png)
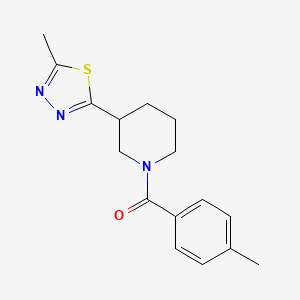



![1-[4-[3-(Hydroxymethyl)-3-propan-2-ylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2560403.png)
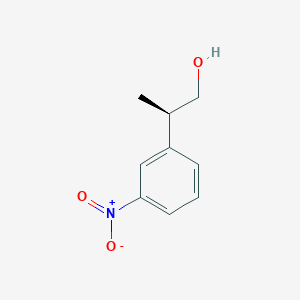
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2560407.png)
![Methyl 2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2560409.png)
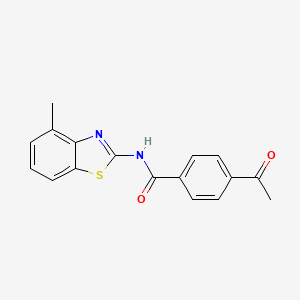
![Ethyl 1-(6-(2-fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-3-carboxylate](/img/structure/B2560411.png)